2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-10(2,3)8-7-9-11-5-4-6-13(9)12-8/h7,11H,4-6H2,1-3H3 |
InChI Key |
RBPWBRULTBRJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN2CCCNC2=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategies for Pyrazolo[1,5-a]pyrimidines
Several synthesis strategies for pyrazolo[1,5-a]pyrimidines can be found in the literature. These include:
Reaction of Aminopyrazoles with Alkynes : A green synthetic strategy involves reacting aminopyrazoles with symmetric and non-symmetric alkynes, assisted by \$$KHSO_4\$$ in aqueous media under ultrasonic irradiation. This method has been shown to produce pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields.
Condensation of Aminopyrazoles with Enaminones : Pyrazolo[1,5-a]pyrimidine can be synthesized by condensing 3- or 5-aminopyrazoles with enaminones, formyl ketones, or 1,3-diketones.
Multistep Synthesis from Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate : Various substituted 5-chloro-pyrazolo[1,5-a]pyrimidines can be synthesized through a multistep process starting from ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate.
Proposed Synthesis of 2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Based on the above general strategies, a potential route for synthesizing this compound could involve the following steps:
Synthesis of a Substituted Aminopyrazole : Begin with a pyrazole derivative that can be modified to include an amino group at the 3- or 5- position and appropriate substituents to allow for the introduction of the tert-butyl group at the 2-position of the final pyrazolo[1,5-a]pyrimidine.
Condensation/Cyclization : React the substituted aminopyrazole with a suitable reagent to form the pyrimidine ring fused to the pyrazole. This might involve using enaminones, formyl ketones, or alkynes under appropriate conditions. For example, using ethyl 3-ethoxyprop-2-enoate in DMF can yield 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one.
Reduction and Functionalization : If necessary, reduce any ketone functionalities to achieve the 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine structure. Further functionalization might be required to introduce or modify substituents on the pyrimidine ring.
Analysis
Spectroscopic Analysis : The synthesized compound can be characterized using \$$^1H$$ NMR, \$$^13C$$ NMR, and mass spectrometry to confirm its structure.
Chromatographic Techniques : HPLC and GC-MS can be employed to determine the purity of the synthesized compound.
Chemical Reactions Analysis
Core Reactivity and Substitution Reactions
The pyrazolo[1,5-a]pyrimidine scaffold undergoes regioselective substitutions at positions 3, 5, and 7 due to electron-rich nitrogen atoms and aromatic stabilization. For 2-tert-butyl derivatives:
-
Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF introduces bromine at position 3, yielding 3-bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (94% yield) .
-
Nucleophilic Substitution : Chlorination using POCl3 replaces hydroxyl groups with chlorine at position 5 or 7 under reflux conditions (80% yield) .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Bromination | NBS, DMF, RT | 3-Bromo derivative | 94% |
| Chlorination | POCl3, 120°C | 5-Chloro derivative | 80% |
Functionalization via Cross-Coupling
The brominated derivative serves as a precursor for Suzuki and Buchwald–Hartwig couplings:
-
Suzuki Coupling : Reacts with aryl boronic acids (Pd(PPh3)4, K2CO3, DME/H2O) to introduce aryl groups at position 3 .
-
Buchwald–Hartwig Amination : Forms C–N bonds with amines (Pd2(dba)3, Xantphos, Cs2CO3) for kinase inhibitor synthesis .
Example :
"3-bromo-2-tert-butyl derivatives undergo Suzuki coupling with 4-methoxyphenylboronic acid to yield 3-(4-methoxyphenyl) analogs, critical for modulating kinase inhibition profiles" .
Oxidation and Reduction
The saturated 4H,5H,6H,7H ring system allows selective oxidation:
-
Oxidation : Treatment with m-CPBA converts the tetrahydropyrimidine ring to a dihydro derivative, enhancing π-conjugation for optical applications .
-
Reduction : Catalytic hydrogenation (H2/Pd-C) saturates the pyrimidine ring but is rarely employed due to pre-existing saturation.
Cyclization and Ring Expansion
The compound participates in cycloaddition and annulation reactions:
-
With Acetylenic Diesters : Reacts with dimethyl acetylenedicarboxylate (DMAD) in acetic acid to form fused pyrano-pyrazolo-pyrimidine systems (75–88% yield) .
-
Microwave-Assisted Cyclization : Forms macrocyclic derivatives via Mitsunobu reactions (PPh3, DIAD) .
Mechanistic Insight :
Protonation of the ester carbonyl by KHSO4 facilitates aza-Michael addition of aminopyrazoles, followed by cyclization to form pyrazolo[1,5-a]pyrimidines .
Comparative Reactivity
The tert-butyl group enhances steric hindrance, directing substitutions to less hindered positions:
| Position | Reactivity | Influence of tert-Butyl |
|---|---|---|
| 3 | High | Minimal steric effects |
| 5/7 | Moderate | Adjacent to tert-butyl |
| 2 | Low | Occupied by tert-butyl |
Synthetic Protocols
-
Core Formation : 3-Aminopyrazole + ethyl 3-ethoxyacrylate → pyrazolo[1,5-a]pyrimidin-5-one (48% yield).
-
Chlorination : POCl3 at 120°C → 5-chloro derivative (80% yield).
-
Bromination : NBS in DMF → 3-bromo-5-chloro derivative (94% yield).
Optimized Conditions :
-
Solvent: DMF for bromination, POCl3 for chlorination.
-
Catalysts: None required for halogenation; Pd-based for couplings.
Stability and Handling
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It serves as a scaffold for the development of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is primarily attributed to its ability to interact with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s structural features allow it to interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Key Structural Features:
- Core structure : Pyrazolo[1,5-a]pyrimidine, a fused bicyclic system with nitrogen atoms at positions 1, 3, and 5.
- Substituent : A bulky tert-butyl group at the 2-position, which influences steric and electronic properties.
- Hydrogenation: The 4H,5H,6H,7H notation indicates partial saturation of the pyrimidine ring, reducing aromaticity and enhancing conformational flexibility .
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between 2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine and its analogs:
*Estimated logP using computational tools (e.g., ChemAxon).
Key Observations:
Used in intermediates for kinase inhibitors . Trifluoromethyl (CF₃): Balances lipophilicity with moderate polarity, improving membrane permeability. Common in antiviral and anti-inflammatory agents . Halogens (I, Br): Introduce sites for further functionalization (e.g., cross-coupling) but increase molecular weight and reduce solubility .
Synthetic Strategies :
- tert-Butyl derivatives often employ protective group strategies (e.g., tert-butyl carbamate in ) and transition metal catalysis (e.g., Suzuki-Miyaura coupling in ).
- Halogenated analogs require halogenation steps or Pd-mediated cross-coupling, as seen in and .
Physicochemical Properties :
- tert-Butyl-substituted compounds exhibit higher logP values (e.g., 193.29 g/mol for C₁₁H₁₉N₃ vs. 217.18 g/mol for CF₃ derivatives), impacting bioavailability .
- Halogenated derivatives (e.g., 3-iodo in ) show lower solubility due to increased molecular weight and halogen hydrophobicity.
Biological Relevance :
- tert-Butyl groups are favored in CNS drugs for blood-brain barrier penetration .
- CF₃ and halogenated variants are explored for targeted therapies (e.g., CFTR modulators in ).
Research Findings and Data
Synthetic Yields :
Spectroscopic Characterization :
- Stability: tert-Butyl groups resist metabolic oxidation compared to smaller alkyl chains (e.g., methyl), as noted in pharmacokinetic studies .
Biological Activity
2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on antitumor properties and possible mechanisms of action.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₈N₄
- Molecular Weight : 214.28 g/mol
- CAS Number : 2126163-03-7
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a study conducted by researchers demonstrated that specific derivatives exhibited significant cytotoxic effects against various cancer cell lines. The compounds were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Antitumor Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | IC50 (μM) | Targeted Kinase | Cell Line |
|---|---|---|---|
| 4t | 17.0 | CDK9 | A549 (lung cancer) |
| 4n | 14.2 | CDK2 | MDA-MB-231 (breast) |
| 4v | 18.1 | CDK9 | HepG2 (liver) |
These findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance its biological efficacy against cancer cells.
The mechanism by which these compounds exert their antitumor effects involves the inhibition of key enzymes involved in cell proliferation. The binding affinity to the ATP-binding pocket of CDKs suggests a competitive inhibition mechanism. Molecular docking studies have supported these observations by visualizing the interactions between the compound and the target proteins.
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antitumor properties using in vitro assays. The results indicated that compounds with specific substituents exhibited enhanced potency compared to standard chemotherapeutics like 5-fluorouracil.
"The introduction of electron-donating groups significantly improved the antiproliferative activity of the synthesized compounds" .
Case Study 2: In Silico Studies
In silico studies conducted alongside experimental evaluations provided insights into the structure-activity relationships (SAR) of various derivatives. These studies revealed that specific structural modifications could lead to improved drug-like properties and bioavailability.
Q & A
Basic: What are the recommended synthetic routes for 2-tert-butylpyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
The synthesis typically involves cyclocondensation of tert-butyl-substituted pyrazole precursors with β-diketones or enaminonitriles under reflux conditions. For example:
- Route 1 : Reacting 5-amino-1H-pyrazole derivatives with tert-butyl acetoacetate in pyridine under reflux (5–6 hours), followed by neutralization and crystallization. Yields range from 62% to 70% depending on substituents .
- Route 2 : Hydrazine-mediated coupling of ethyl carboxylate intermediates in alcoholic solvents (e.g., ethanol) at 78°C, achieving up to 87% yield with minimal byproducts .
Key parameters include solvent choice (pyridine for azo coupling; alcohols for hydrazine reactions), temperature control, and purification via recrystallization.
Basic: How can spectroscopic techniques validate the structure of synthesized 2-tert-butylpyrazolo[1,5-a]pyrimidine compounds?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions via characteristic shifts. For example, the tert-butyl group appears as a singlet (~1.3 ppm for CH3; 28–32 ppm in 13C), while pyrimidine protons resonate between 6.5–8.5 ppm .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for C21H16ClN7 at m/z 401.1) and fragmentation patterns consistent with tert-butyl loss .
- IR Spectroscopy : Identify NH/CN stretches (3200–3400 cm⁻¹ and 2200 cm⁻¹, respectively) . Cross-referencing with computational predictions (e.g., PubChem data ) resolves ambiguities.
Basic: What safety protocols are critical when handling pyrazolo[1,5-a]pyrimidine derivatives in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Waste Management : Segregate halogenated waste (e.g., chlorinated intermediates) and dispose via licensed facilities to prevent environmental contamination .
- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). For inhalation exposure, administer fresh air and seek medical attention .
Advanced: What strategies optimize functionalization at position 7 of pyrazolo[1,5-a]pyrimidine scaffolds?
Methodological Answer:
- Halogenation : Use N-halosuccinimides (NBS/NCS) in DMF at 0–5°C to introduce Br/Cl at position 7, achieving >80% selectivity .
- Azo Coupling : Diazotize aryl amines (e.g., p-toluidine) and couple with pyrazolo[1,5-a]pyrimidine under acidic conditions (pH 4–5) to install arylazo groups .
- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd catalysts to attach aryl/heteroaryl groups. Optimize ligand choice (e.g., SPhos) for sterically hindered tert-butyl derivatives .
Advanced: How does crystallographic analysis contribute to understanding the molecular geometry of halogenated pyrazolo[1,5-a]pyrimidines?
Methodological Answer:
Single-crystal X-ray diffraction reveals bond angles, torsion angles, and packing motifs. For example:
- C8H4Cl2N4 crystallizes in monoclinic P21/c with β = 95.924°, showing planar pyrimidine rings and Cl···H–C interactions stabilizing the lattice .
- Halogen substituents (e.g., Cl at position 3) induce dipole-dipole interactions, affecting solubility and reactivity. Compare with computational models (e.g., DFT-optimized geometries) to validate experimental data .
Advanced: What role do solvent systems play in the hydrazine-mediated synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Polar Protic Solvents (e.g., ethanol) : Enhance nucleophilicity of hydrazine, accelerating cyclization. Ethanol’s moderate boiling point (78°C) balances reaction rate and side-product suppression .
- Aprotic Solvents (e.g., DMF) : Useful for solubilizing tert-butyl groups but may require higher temperatures (100–120°C), risking decomposition.
- Solvent-Free Conditions : Microwave-assisted reactions reduce reaction times (30 mins vs. 6 hours) but demand precise temperature control to avoid charring .
Advanced: How can computational methods predict the physicochemical properties of novel pyrazolo[1,5-a]pyrimidine analogs?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electrophilic substitution at electron-deficient positions) .
- Molecular Dynamics (MD) : Simulate solubility in lipid bilayers using logP values (e.g., predicted logP = 2.1 for tert-butyl derivatives) .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., cytochrome P450 inhibition) early in drug discovery pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
